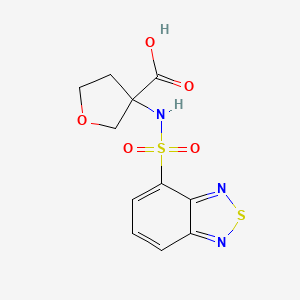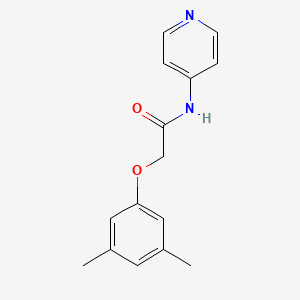![molecular formula C16H19N3O2 B7595501 N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide, also known as HXQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. HXQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.
Wissenschaftliche Forschungsanwendungen
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been extensively used in scientific research as a tool to study the role of NMDA receptors in various physiological and pathological processes. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been used to investigate the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
Wirkmechanismus
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. By blocking the activation of the NMDA receptor, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP and other forms of synaptic plasticity. This results in a decrease in the strength of synaptic transmission and a disruption of learning and memory processes.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of pain perception, reward, and mood. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has also been shown to decrease the activity of enzymes such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in the regulation of gene expression and cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has several advantages as a research tool. It is a highly specific and potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are some limitations to the use of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in lab experiments. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide may have off-target effects on other receptors or enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in scientific research. One direction is to investigate the role of NMDA receptors in the regulation of immune function and inflammation, as recent studies have suggested that NMDA receptors may play a role in these processes. Another direction is to explore the potential therapeutic applications of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in the treatment of neurodegenerative diseases and chronic pain. Finally, further studies are needed to elucidate the precise mechanisms of action of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide and to develop more potent and selective NMDA receptor antagonists for use in scientific research and clinical applications.
Synthesemethoden
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide can be synthesized by reacting 1,2-diamino cyclohexane with quinoxaline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide as a white solid, which can be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(18-11-16(21)8-4-1-5-9-16)14-10-17-12-6-2-3-7-13(12)19-14/h2-3,6-7,10,21H,1,4-5,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXYWHJLTXYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)


![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)